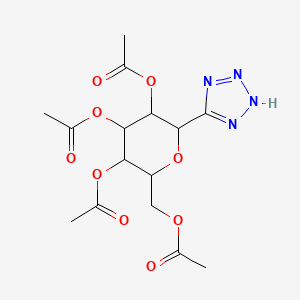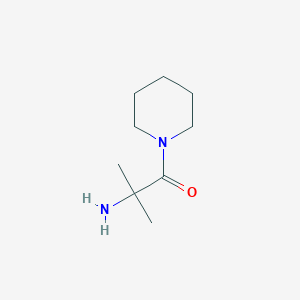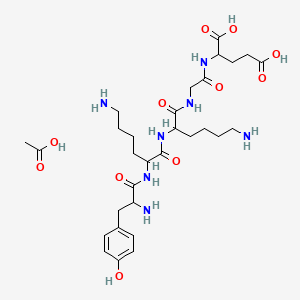
5'-(2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl) tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-(2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl) tetrazole is a synthetic compound that features a tetrazole ring attached to a galactopyranosyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5’-(2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl) tetrazole typically involves the acetylation of beta-D-galactopyranosyl followed by the introduction of the tetrazole ring. The acetylation process is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The tetrazole ring can be introduced through a cycloaddition reaction involving an azide and a nitrile compound under specific conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale acetylation and cycloaddition reactions, optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5’-(2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl) tetrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetylated positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the tetrazole ring.
Reduction: Reduced forms of the acetylated galactopyranosyl moiety.
Substitution: Substituted derivatives with nucleophiles replacing acetyl groups.
Applications De Recherche Scientifique
5’-(2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl) tetrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5’-(2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl) tetrazole involves its interaction with specific molecular targets. The tetrazole ring can mimic certain biological functionalities, allowing it to bind to enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The acetyl groups may also play a role in enhancing the compound’s stability and bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate: Used in chiral derivatization and HPLC labeling.
2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl azide: Utilized in click chemistry reactions.
Uniqueness
5’-(2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl) tetrazole is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. This differentiates it from other acetylated sugar derivatives, making it valuable for specific applications in medicinal chemistry and biochemistry.
Propriétés
IUPAC Name |
[3,4,5-triacetyloxy-6-(2H-tetrazol-5-yl)oxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O9/c1-6(20)24-5-10-11(25-7(2)21)12(26-8(3)22)13(27-9(4)23)14(28-10)15-16-18-19-17-15/h10-14H,5H2,1-4H3,(H,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKNLELDKGFXCBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)C2=NNN=N2)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[2,4-Dimethyl-5-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole](/img/structure/B12317475.png)


![1-[3-(Difluoromethoxy)phenyl]ethane-1,2-diamine dihydrochloride](/img/structure/B12317494.png)

![2-amino-N-[2-[3-[2,2-diethoxyethyl(2-phenylethyl)amino]-3-oxopropyl]naphthalen-1-yl]propanamide](/img/structure/B12317531.png)

![2-chloro-1-[(7E)-7-(4-methoxybenzylidene)-3-(4-methoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethanone](/img/structure/B12317533.png)


![2-[(4-Chlorophenyl)methyl]cyclohexan-1-amine hydrochloride](/img/structure/B12317540.png)
![N-[1-(4-acetylphenyl)ethyl]acetamide](/img/structure/B12317548.png)
![2-[(2-Aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoic acid;dihydrate](/img/structure/B12317553.png)

